tert-butyl 2-phenylpropionate chemical properties and structure
tert-butyl 2-phenylpropionate chemical properties and structure
An In-Depth Technical Guide to tert-Butyl 2-Phenylpropionate: Properties, Structure, and Applications
Executive Summary
tert-Butyl 2-phenylpropionate is a carboxylic acid ester characterized by a phenylpropionate backbone and a sterically demanding tert-butyl protecting group. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and spectroscopic signature. We delve into its synthesis and reactivity, highlighting its role as a crucial intermediate in organic synthesis. Furthermore, this document explores the compound's significance in research and drug development, where the tert-butyl moiety imparts unique properties related to stability, solubility, and biological activity. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
tert-Butyl 2-phenylpropionate, registered under CAS Number 2901-11-3, is an organic compound with the molecular formula C₁₃H₁₈O₂.[1][2] The molecule incorporates a chiral center at the alpha-carbon of the propionate chain, making it a valuable building block in stereoselective synthesis. The presence of the bulky tert-butyl group is a defining structural feature, introducing significant steric hindrance around the carbonyl group. This steric shield influences the molecule's reactivity and provides stability, preventing unwanted reactions at the ester linkage.[3][4]
The physical and chemical properties of tert-butyl 2-phenylpropionate are summarized in the table below. These characteristics are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 2901-11-3 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1][2][5] |
| IUPAC Name | tert-butyl 2-phenylpropanoate | [2] |
| Boiling Point | 259.1°C at 760 mmHg | [2] |
| Density | 0.986 g/cm³ | [2] |
| Refractive Index | 1.492 | [2] |
| Flash Point | 92.5°C | [2] |
| LogP (Predicted) | 3.54 | [2] |
Molecular Structure Visualization
The structure of tert-butyl 2-phenylpropionate features a central ester functional group linking a 2-phenylpropyl unit to a tert-butyl group. This arrangement is key to its chemical behavior and applications.
Caption: 2D chemical structure of tert-butyl 2-phenylpropanoate.
Spectroscopic Characterization
Structural confirmation of tert-butyl 2-phenylpropionate relies on a combination of spectroscopic methods. Each technique provides unique information about the molecular framework and functional groups present.[6]
Experimental Protocol: Structural Confirmation
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in chloroform or a KBr pellet for IR spectroscopy. For mass spectrometry, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The bulky and highly mobile tert-butyl group is expected to produce a sharp, intense singlet peak, which is a hallmark of this moiety in NMR studies.[7][8][9]
-
¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to identify all unique carbon environments.
-
Infrared (IR) Spectroscopy: Run an IR scan to identify key functional groups, particularly the ester carbonyl stretch.[6]
-
Mass Spectrometry (MS): Perform mass spectrometry analysis (e.g., ESI-MS) to confirm the molecular weight.[6]
Expected Spectroscopic Data
-
¹H NMR:
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~3.6 ppm (quartet, 1H): The methine proton (CH) at the alpha-position, coupled to the adjacent methyl group.
-
~1.5 ppm (doublet, 3H): Protons of the methyl group (CH₃) on the propionate chain, coupled to the alpha-proton.
-
~1.4 ppm (singlet, 9H): Protons of the three equivalent methyl groups of the tert-butyl ester, showing a characteristic strong singlet.[10]
-
-
¹³C NMR:
-
~173 ppm: Carbonyl carbon (C=O) of the ester.
-
~140 ppm: Quaternary aromatic carbon attached to the propionate group.
-
~127-129 ppm: Aromatic carbons (CH).
-
~80 ppm: Quaternary carbon of the tert-butyl group (-O-C(CH₃)₃).
-
~45 ppm: Methine carbon (CH) at the alpha-position.
-
~28 ppm: Carbons of the tert-butyl methyl groups.
-
~19 ppm: Carbon of the methyl group on the propionate chain.
-
-
Infrared (IR) Spectroscopy:
-
~1730 cm⁻¹: Strong absorption peak corresponding to the ester carbonyl (C=O) stretching vibration.
-
~3030-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching.
-
~1150-1250 cm⁻¹: C-O stretching of the ester linkage.
-
-
Mass Spectrometry (MS):
-
m/z 206: Molecular ion peak [M]⁺.
-
m/z 151: Fragment corresponding to the loss of the tert-butyl group [M - C₄H₉]⁺.
-
m/z 57: Fragment corresponding to the stable tert-butyl carbocation [C(CH₃)₃]⁺.
-
Synthesis and Reactivity
Synthesis Workflow: Fischer Esterification
A standard laboratory-scale synthesis involves the acid-catalyzed esterification of 2-phenylpropionic acid with tert-butanol. The use of a bulky alcohol like tert-butanol makes the reaction slower than with primary alcohols, often requiring specific conditions to drive the equilibrium towards the product.
Caption: Workflow for the synthesis of tert-butyl 2-phenylpropionate.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-phenylpropionic acid, an excess of tert-butanol (to act as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.
Key Reactivity
The primary reaction of interest for this compound is the acid-catalyzed hydrolysis of the ester. The tert-butyl ester is highly susceptible to cleavage under acidic conditions (e.g., with trifluoroacetic acid) at room temperature. This reaction proceeds via a stable tert-butyl carbocation intermediate, making it an effective and mild method for deprotecting the carboxylic acid functional group in multi-step syntheses.
Relevance in Scientific Research and Drug Development
The tert-butyl group is a prevalent motif in medicinal chemistry, valued for its ability to modify the physicochemical properties of a molecule.[4][11]
-
Protecting Group: The tert-butyl ester is widely used as a protecting group for carboxylic acids. Its stability to many reaction conditions and its ease of removal under specific acidic conditions make it highly valuable in the synthesis of complex molecules like peptides and natural products.[6]
-
Steric Influence: The bulk of the tert-butyl group can serve as a "steric shield," preventing enzymatic degradation of nearby functional groups and increasing the metabolic stability of a drug candidate.[4] It can also enforce a specific conformation, which may enhance binding affinity to a biological target.
-
Modulation of Physicochemical Properties: Incorporating a tert-butyl group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. This feature is strategically used to enhance the bioavailability of drug candidates.[3]
-
Metabolic Insights: While often used to block metabolism, the tert-butyl group itself can be a site of oxidation by cytochrome P450 enzymes, typically leading to hydroxylation.[4][12] Studying derivatives like tert-butyl 2-phenylpropionate helps researchers understand these metabolic pathways.
Safety, Handling, and Storage Protocols
While a specific Safety Data Sheet (SDS) for tert-butyl 2-phenylpropionate must be consulted prior to use, general safety precautions for related ester compounds should be followed.
Precautions for Safe Handling:
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[13][14]
-
Keep away from heat, sparks, and open flames.[14]
-
Wash hands thoroughly after handling.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.[14]
-
Keep the container tightly closed to prevent moisture contamination and evaporation.[14]
-
Store away from strong oxidizing agents and strong acids or bases.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]
References
- PubChemLite. Tert-butyl 2-isocyano-3-phenylpropionate (C14H17NO2). [Link]
- PubChem. 2-(4-Tert-butylphenyl)propanoic acid. [Link]
- Claggett, J. S. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. [Link]
- Al-Malaika, S., & Shamekh, M. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. [Link]
- University of Calgary. Problem #2: C6H12 - NMR. [Link]
- Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
- Organic Syntheses. PHENYL t-BUTYL ETHER. [Link]
- Marion, D., & Wagner, G. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Link]
- White, R. E., & Moody, T. S. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
- Claggett, J. S., et al. (2021, September 9). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. [Link]
- Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]
Sources
- 1. tert-butyl 2-phenylpropionate | 2901-11-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. 2-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4606293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl (R)-2-hydroxy-3-phenylpropionate | Benchchem [benchchem.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. askthenerd.com [askthenerd.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. aksci.com [aksci.com]
- 14. TERT-BUTYL PROPIONATE - Safety Data Sheet [chemicalbook.com]
